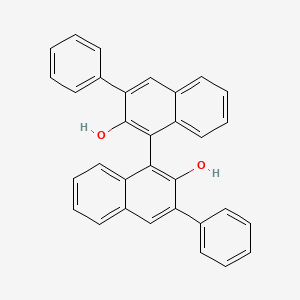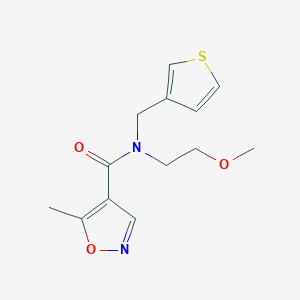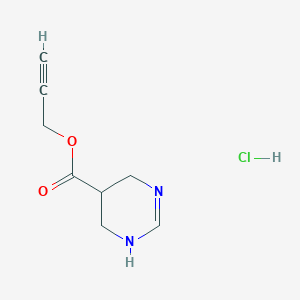
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
This compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be further clarified by studying the molecular electrostatic potential and frontier molecular orbitals of the compound .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of boric acid ester intermediates with benzene rings, including compounds similar to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, has been achieved through a three-step substitution reaction. The structural confirmation of these compounds has been performed using FTIR, 1H, and 13C NMR spectroscopy, along with mass spectrometry. Single crystals have been analyzed by X-ray diffraction, providing insights into their crystallographic and conformational characteristics. Density Functional Theory (DFT) calculations have further elucidated the molecular structures, confirming their consistency with X-ray diffraction data. Additionally, DFT studies have explored the molecular electrostatic potential and frontier molecular orbitals, revealing some of the physicochemical properties of these compounds (Huang et al., 2021).
Novel Synthetic Pathways
The compound has implications in novel synthetic pathways, including the one-pot synthesis of tetrahydroisoquinolin-4-ols and tetrahydro-γ-carbolines, showcasing its utility in generating complex heterocyclic structures. These syntheses involve reactions with nonstabilized azomethine ylides derived from sarcosine and formaldehyde, demonstrating the compound's versatility in organic synthesis and its role in facilitating the formation of biologically relevant structures (Moshkin & Sosnovskikh, 2013; 2014).
Applications in Metal-Organic Frameworks (MOFs)
Further research highlights the use of compounds with similar structures in the context of metal-organic frameworks (MOFs). These compounds act as Lewis acids, catalyzing reactions such as the cyanosilylation of aldehydes and ketones. This application demonstrates the potential of such compounds in catalysis, particularly in size-selective catalysis within MOFs, which opens up new avenues for chemical transformations and the synthesis of valuable products (Horike et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The compound has potential applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases . It can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Propiedades
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYGIWURVFRSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate](/img/structure/B2708430.png)
![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2708436.png)
![3-AMINO-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE](/img/structure/B2708437.png)
![N-(3,4-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2708439.png)
![rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-olhydrochloride](/img/structure/B2708442.png)


![2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid](/img/structure/B2708447.png)
![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)
![2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2708449.png)
